molecular formula C11H12Cl2N2 B2968243 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride CAS No. 82830-36-2

1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride

Cat. No.: B2968243
CAS No.: 82830-36-2
M. Wt: 243.13
InChI Key: AZQDQUXLNZEVCS-UHFFFAOYSA-N
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Description

1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a benzyl group attached to an imidazole ring, which is further substituted with a chloromethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride typically involves the following steps:

    Starting Materials: Benzylamine and glyoxal are commonly used as starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Synthetic Route: The benzylamine reacts with glyoxal to form an intermediate imidazole compound. This intermediate is then chloromethylated using chloromethyl methyl ether or similar reagents to yield the final product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.

Chemical Reactions Analysis

1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted imidazole derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding reduced imidazole derivatives.

Scientific Research Applications

1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in the development of metal complexes for biological applications.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The benzyl group enhances the compound’s binding affinity to its targets, increasing its potency and specificity.

Comparison with Similar Compounds

1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride can be compared with other similar compounds, such as:

    1-benzyl-5-methyl-1H-imidazole: This compound lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    1-benzyl-5-(bromomethyl)-1H-imidazole: The bromomethyl group is more reactive than the chloromethyl group, leading to different reactivity and applications.

    1-benzyl-5-(hydroxymethyl)-1H-imidazole: The hydroxymethyl group provides different chemical properties, such as increased solubility and different reactivity in oxidation and reduction reactions.

Properties

IUPAC Name

1-benzyl-5-(chloromethyl)imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2.ClH/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10;/h1-5,7,9H,6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQDQUXLNZEVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82830-36-2
Record name 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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